molecular formula C17H15ClFNO3 B2661099 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1794841-91-0

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate

Cat. No.: B2661099
CAS No.: 1794841-91-0
M. Wt: 335.76
InChI Key: NLXNJURGTIJRGL-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is a synthetic organic compound featuring a hybrid structure combining aromatic, amide, and ester functionalities. The molecule consists of two key moieties:

  • A 2-chloro-6-methylphenyl group linked via an amide bond to a glycolic acid-derived backbone.
  • A 3-fluorophenylacetate ester attached to the glycolic acid oxygen.

Properties

IUPAC Name

[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-4-2-7-14(18)17(11)20-15(21)10-23-16(22)9-12-5-3-6-13(19)8-12/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXNJURGTIJRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves the esterification of 2-[(2-chloro-6-methylphenyl)amino]-2-oxoethanol with 3-fluorophenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Hydrolysis: 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethanol and 3-fluorophenylacetic acid.

    Reduction: 2-[(2-Chloro-6-methylphenyl)amino]-2-hydroxyethyl (3-fluorophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways involving esterases and amidases.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of N-aryl-2-oxoacetamide esters , which are characterized by their amide-linked aromatic rings and esterified side chains. Below is a comparative analysis with structurally related analogs:

Compound Name Key Structural Features Functional Differences Potential Applications
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate 2-chloro-6-methylphenyl (amide), 3-fluorophenyl (ester) Chlorine and methyl substituents on the amide ring; fluorine at the meta position on the ester ring. Hypothesized kinase inhibition (based on structural analogs) .
AZD1152 (Patent Example) 3-fluorophenylamino-2-oxoethyl pyrazole-quinazoline hybrid Quinazoline core with pyrazole and phosphate groups. Aurora kinase inhibitor; anticancer applications .
2-(3-Methyl-2-oxo-3H-benzoxazol-6-yl)-2-oxoethyl (4-fluorophenyl)acetate (CAS 1245623-98-6) Benzoxazolone core, 4-fluorophenyl ester Benzoxazolone enhances metabolic stability; para-fluorine may alter binding affinity. Anticancer or antimicrobial agents (structural inference) .
2-{ethyl[3-({4-[(5-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino]quinazolin-7-y]}oxy)propyl]amino}ethyl dihydrogen phosphate Extended quinazoline-phosphoryl structure Phosphate group improves solubility; pyrazole enhances target selectivity. Kinase inhibition (explicitly stated in patents) .

Key Observations :

  • The position of fluorine on the phenyl ring (3- vs.
  • Chlorine and methyl groups on the amide-linked aromatic ring may enhance lipophilicity, impacting membrane permeability .
  • Compounds with heterocyclic cores (e.g., benzoxazolone, quinazoline) demonstrate improved target engagement in kinase inhibitors compared to simpler amide-ester hybrids .

Physicochemical Properties and Stability

Limited experimental data are available for the target compound. However, inferences can be drawn from analogs:

Property Target Compound AZD1152 2-(3-Methyl-2-oxo-benzoxazol-6-yl) Analog
Molecular Weight ~350–370 g/mol (estimated) 1216.06 g/mol 371.35 g/mol
LogP ~2.5–3.5 (predicted) Not reported ~3.1 (predicted)
Aqueous Solubility Low (ester/amide hydrophobicity) Enhanced via phosphate group Moderate (benzoxazolone polarity)
Metabolic Stability Likely susceptible to esterase hydrolysis High (phosphorylation reduces cleavage) High (benzoxazolone resists hydrolysis)

Example Protocol (Inferred from ) :

  • Step 1: React 2-chloro-6-methylaniline with bromoacetyl bromide to form 2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl bromide.
  • Step 2 : Esterify with 3-fluorophenylacetic acid using a coupling agent (e.g., HATU) and base (e.g., DIPEA) in THF .

Yield Optimization : Compared to benzoxazolone analogs (72% yield in Example 6 ), the target compound’s yield may be lower due to steric hindrance from the 2-chloro-6-methyl group.

Biological Activity

The compound 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate, also known as a derivative of phenylacetate, has garnered attention in pharmacological research due to its potential biological activities. This article discusses its biological activity, including antimicrobial properties, effects on cell cycles, and mechanisms of action based on diverse sources.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a chloro-substituted aniline moiety and a fluorophenyl group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit a range of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Pseudomonas aeruginosa13.40 to 137.43 µM

These results suggest that the compound may have broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria as well as fungi .

Effects on Cell Cycle

Studies have demonstrated that compounds with structural similarities can induce cell cycle arrest in various cancer cell lines. For example, certain chalcone derivatives have been shown to arrest the cell cycle at different phases:

  • G1 Phase: Reduction in cyclin D1 and CDK4 expression.
  • G2/M Phase: Induction of apoptosis through activation of pro-apoptotic factors like Bax and reduction of anti-apoptotic Bcl proteins.

The specific effects on the cell cycle can vary depending on the molecular structure and substituents present in the compound .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
  • Cell Membrane Disruption: Its lipophilic nature could allow it to disrupt microbial membranes, leading to cell death.
  • Apoptosis Induction: Activation of apoptotic pathways through modulation of Bcl family proteins suggests potential use in cancer therapy.

Case Studies

Several case studies have documented the effects of similar compounds on human health:

  • A study involving a related compound showed significant inhibition of tumor growth in xenograft models when administered at specific dosages.
  • Clinical trials indicated promising results for compounds with similar structures in treating resistant bacterial infections.

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